N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide
Description
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a diethylamino group, a hydroxy group, and a trifluoropropyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29F3N2O2/c1-3-19(4-2)11-12-20(10-9-15(16,17)18)14(22)8-6-5-7-13-21/h21H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVUJQCSNCINGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCC(F)(F)F)C(=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of alkylation and amidation reactions. The diethylamino group can be introduced through the reaction of diethylamine with an appropriate alkyl halide. The hydroxy group can be introduced via a hydroxylation reaction, and the trifluoropropyl group can be added using a trifluoromethylation reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, while the trifluoropropyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(diethylamino)ethyl]-6-hydroxyhexanamide: Lacks the trifluoropropyl group, which may affect its reactivity and biological activity.
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)butanamide: Has a shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
N-[2-(diethylamino)ethyl]-6-hydroxy-N-(3,3,3-trifluoropropyl)hexanamide is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
